3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid, also known as Vistusertib or AZD2014, is a compound classified as an mTOR (mechanistic target of rapamycin) inhibitor. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications. The molecular formula for this compound is C19H17ClN2O3S, and it has a molar mass of approximately 388.87 g/mol.
The compound is sourced from pharmaceutical research focused on developing targeted cancer therapies. It is classified under small molecule inhibitors and specifically targets the mTOR signaling pathway, which plays a crucial role in cell growth and proliferation. The International Chemical Identifier (CAS) number for this compound is 1009298-59-2.
The synthesis of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid typically involves several key steps:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid features a complex arrangement with multiple functional groups contributing to its biological activity. Key structural features include:
The compound exhibits a melting point range of 233–237 °C and has limited solubility in water but shows better solubility in DMSO.
The primary chemical reactions involving 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid include:
These interactions lead to significant biological effects such as apoptosis (programmed cell death), cell cycle arrest, and autophagy in tumor cells.
The mechanism of action for 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid primarily revolves around its role as an mTOR inhibitor:
As a result, the inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
The physical properties of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid include:
Chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its formulation for therapeutic use.
The primary application of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid lies within oncology as a targeted therapy for various cancers:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7